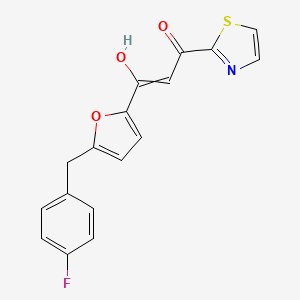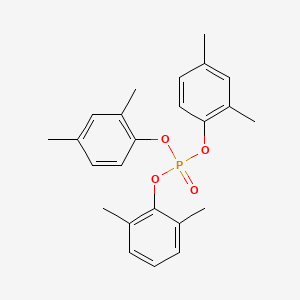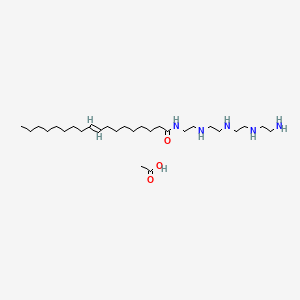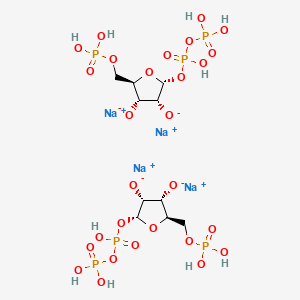
alpha-D-Ribofuranose, 5-(dihydrogen phosphate) 1-(trihydrogen diphosphate), tetrasodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-D-Ribofuranose, 5-(dihydrogen phosphate) 1-(trihydrogen diphosphate), tetrasodium salt: is a derivative of alpha-D-ribose, a pentose sugar. This compound is significant in the biosynthesis of nucleotides, which are the building blocks of DNA and RNA. It plays a crucial role in various biochemical pathways, including the synthesis of histidine, tryptophan, and purine and pyrimidine nucleotides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of alpha-D-Ribofuranose, 5-(dihydrogen phosphate) 1-(trihydrogen diphosphate), tetrasodium salt typically involves organic synthesis methods or enzymatic processes. The organic synthesis route includes the phosphorylation of alpha-D-ribose at the 5-position and the addition of a diphosphate group at the 1-position. This process often requires specific reagents and catalysts to ensure the correct positioning of the phosphate groups .
Industrial Production Methods: : In industrial settings, the production of this compound may involve large-scale enzymatic synthesis. Enzymes such as ribokinase and phosphoribosyl pyrophosphate synthetase are used to catalyze the phosphorylation reactions. The use of bioreactors and controlled reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups on the ribose moiety are oxidized to form aldehydes or ketones.
Reduction: Reduction reactions can convert the aldehyde or ketone groups back to hydroxyl groups.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and may be catalyzed by acids or bases.
Major Products
Oxidation: Formation of ribose derivatives with aldehyde or ketone groups.
Reduction: Regeneration of the original ribose structure.
Substitution: Formation of various ribose derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
- Used as a precursor in the synthesis of nucleotides and nucleotide analogs.
- Involved in the study of phosphorylation reactions and enzyme kinetics .
Biology
- Plays a role in the biosynthesis of essential biomolecules like histidine and tryptophan.
- Used in studies of metabolic pathways and genetic regulation .
Medicine
- Investigated for its potential in drug development, particularly in antiviral and anticancer therapies.
- Used in the synthesis of diagnostic agents and therapeutic compounds .
Industry
- Employed in the production of nucleotide-based products, such as dietary supplements and pharmaceuticals.
- Used in the manufacture of biochemical reagents and laboratory supplies .
Mécanisme D'action
The compound exerts its effects by participating in phosphorylation reactions, where it donates phosphate groups to various substrates. This process is catalyzed by enzymes such as phosphoribosyltransferases. The molecular targets include nucleotides and nucleotide analogs, which are essential for DNA and RNA synthesis. The pathways involved include the pentose phosphate pathway and nucleotide biosynthesis pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phospho-alpha-D-ribose 1-diphosphate: Similar structure but lacks the tetrasodium salt form.
Phosphoribosyl pyrophosphate: Another nucleotide precursor with similar biochemical roles.
Uniqueness
- The presence of both dihydrogen phosphate and trihydrogen diphosphate groups makes it a versatile donor of phosphate groups.
- The tetrasodium salt form enhances its solubility and stability in aqueous solutions, making it suitable for various industrial and research applications .
Propriétés
Numéro CAS |
87372-47-2 |
|---|---|
Formule moléculaire |
C10H22Na4O28P6 |
Poids moléculaire |
868.07 g/mol |
Nom IUPAC |
tetrasodium;(2R,3R,4S,5R)-2-[hydroxy(phosphonooxy)phosphoryl]oxy-5-(phosphonooxymethyl)oxolane-3,4-diolate |
InChI |
InChI=1S/2C5H11O14P3.4Na/c2*6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13;;;;/h2*2-5H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13);;;;/q2*-2;4*+1/t2*2-,3-,4-,5-;;;;/m11..../s1 |
Clé InChI |
ZOODPRKQJGGZIQ-CBVUSUMSSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)O)[O-])[O-])OP(=O)(O)O.C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)O)[O-])[O-])OP(=O)(O)O.[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C(C1C(C(C(O1)OP(=O)(O)OP(=O)(O)O)[O-])[O-])OP(=O)(O)O.C(C1C(C(C(O1)OP(=O)(O)OP(=O)(O)O)[O-])[O-])OP(=O)(O)O.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


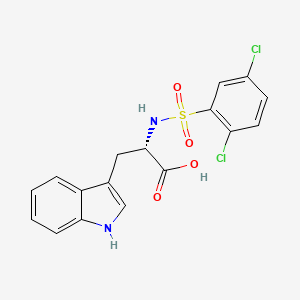


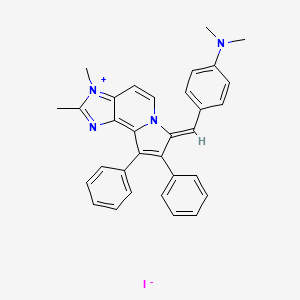
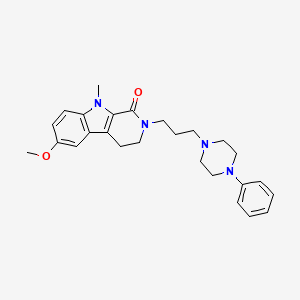

![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12697205.png)


